molecular formula C24H30O2 B14489378 4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) CAS No. 65839-58-9

4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)

Cat. No.: B14489378
CAS No.: 65839-58-9
M. Wt: 350.5 g/mol
InChI Key: XRMXJXVTKJLBLY-ZMFCMNQTSA-N
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Description

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) is a chemical compound with the molecular formula C₂₄H₃₀O₂. It belongs to a group of stereoisomers and is characterized by its unique structure, which includes an anthracene core with two butan-1-ol groups attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) typically involves the reaction of anthracene derivatives with butan-1-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions with aromatic systems .

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-2-ol): Similar structure but with different positioning of the hydroxyl groups.

    4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(propan-1-ol): Similar structure but with shorter alkyl chains.

Uniqueness

4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) is unique due to its specific stereochemistry and the presence of two butan-1-ol groups, which can significantly influence its chemical reactivity and interactions with other molecules .

Properties

CAS No.

65839-58-9

Molecular Formula

C24H30O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-[(8R)-10-(4-hydroxybutyl)-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]butan-1-ol

InChI

InChI=1S/C24H30O2/c25-15-3-1-7-17-9-5-11-19-22-14-13-21(23(17)19)20-12-6-10-18(24(20)22)8-2-4-16-26/h5-6,9-12,21-22,25-26H,1-4,7-8,13-16H2/t21-,22?/m1/s1

InChI Key

XRMXJXVTKJLBLY-ZMFCMNQTSA-N

Isomeric SMILES

C1CC2C3=CC=CC(=C3[C@H]1C4=CC=CC(=C24)CCCCO)CCCCO

Canonical SMILES

C1CC2C3=CC=CC(=C3C1C4=CC=CC(=C24)CCCCO)CCCCO

Origin of Product

United States

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